Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate
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Overview
Description
Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate, often involves multi-step processes. One common method includes the formation of the indole core through cyclization reactions. For instance, the Bartoli reaction and Heck coupling reaction are key steps in synthesizing indole derivatives . The specific conditions for these reactions typically involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of such compounds generally scales up the laboratory synthesis methods. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s activity . This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indole-2-carboxylic acid: Known for its biological activities and potential as a drug candidate.
Uniqueness
Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diacetylamino group and pyrrolo[1,2-a]indole core differentiate it from other indole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-4-25-18(24)13-9-15-16(23)12-7-5-6-8-14(12)20(15)17(13)19(10(2)21)11(3)22/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIFXONODSTMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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